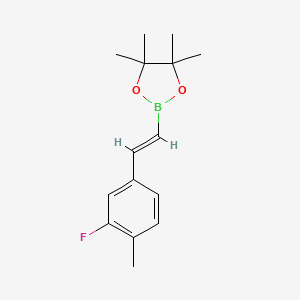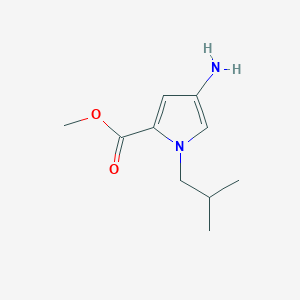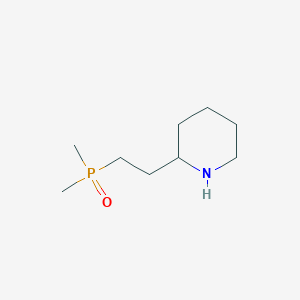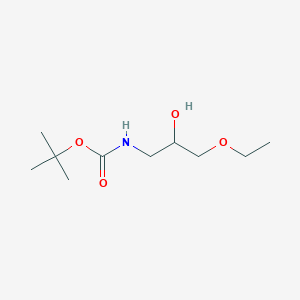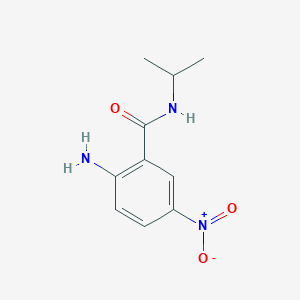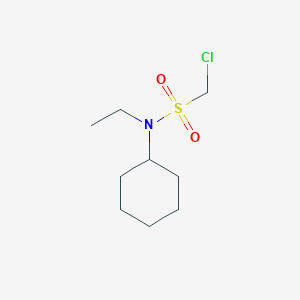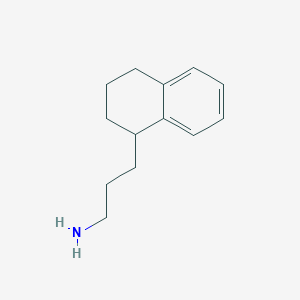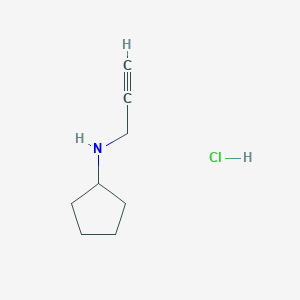
(2s)-2-Amino-N-(1-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-Amino-N-(1-phenylpropyl)butanamide is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a phenyl group, and a butanamide backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-N-(1-phenylpropyl)butanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive approach. This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale transaminase reactions or other catalytic processes that ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-Amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2s)-2-Amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2s)-2-Amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and applications.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino group but different structural features and biological activities.
Uniqueness
(2s)-2-Amino-N-(1-phenylpropyl)butanamide stands out due to its specific stereochemistry and the presence of both an amino group and a butanamide backbone. This unique combination of features makes it a valuable compound for various synthetic and medicinal applications.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16)/t11-,12?/m0/s1 |
InChI Key |
CKJBSQCKHBRRHZ-PXYINDEMSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)NC(CC)C1=CC=CC=C1)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
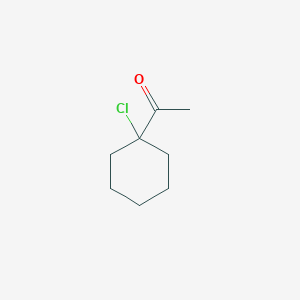
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
